Product packaging for Cinmetacin(Cat. No.:CAS No. 20168-99-4)

Cinmetacin

Cat. No.: B1669048
CAS No.: 20168-99-4
M. Wt: 349.4 g/mol
InChI Key: NKPPORKKCMYYTO-UHFFFAOYSA-N
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Description

Contextualization of Cinmetacin within Heteroaryl Acetic Acid Derivatives Research

This compound is classified as a heteroaryl acetic acid derivative, a significant class of compounds in medicinal chemistry. scialert.net These compounds are characterized by an acetic acid moiety attached to a heterocyclic aromatic ring system. Arylalkanoic acids, including heteroaryl derivatives, have a foundational structure where an acidic center, typically a carboxylic acid, is positioned one carbon atom away from a flat aromatic or heteroaromatic ring. pharmacy180.com This structural arrangement is crucial for their biological activity.

The research into heteroaryl acetic acid derivatives has led to the development of numerous non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.nethumanjournals.com This class of drugs, which includes well-known agents like Indomethacin (B1671933) and Diclofenac (B195802), is a cornerstone in the management of pain and inflammation. pharmacy180.comhumanjournals.com The scientific interest in these derivatives stems from their therapeutic potential, which has driven extensive research into their synthesis, structure-activity relationships, and mechanisms of action. nih.govresearchgate.net

Overview of this compound's Preclinical Research Landscape

The preclinical research on this compound has primarily focused on elucidating its efficacy and mechanism as a non-steroidal anti-inflammatory drug (NSAID). patsnap.com Extensive studies have been conducted by various academic and pharmaceutical institutions to understand its pharmacological profile. patsnap.com The main areas of investigation include its anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) properties. scialert.net Preclinical procedures for analgesic drug development often involve creating a pain-like state in animal models to evaluate the drug's ability to alleviate pain-related behaviors. nih.gov These studies are fundamental in establishing the compound's potential therapeutic applications before any clinical consideration.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO4 B1669048 Cinmetacin CAS No. 20168-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-methoxy-2-methyl-1-(3-phenylprop-2-enoyl)indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPORKKCMYYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878556
Record name Cinmetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20168-99-4
Record name Cinmetacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20168-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinmetacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Cinmetacin

The synthesis of Cinmetacin and its derivatives involves multi-step chemical processes. For instance, the synthesis of amino acid conjugates of this compound begins with the conversion of the acid group of this compound to an acid chloride. scialert.net This is achieved using reagents like phosphorous pentachloride. scialert.net This reactive intermediate is then coupled with an amino acid methyl ester hydrochloride. scialert.net The synthesis of related cinnamic acid derivatives also often involves the initial chlorination of cinnamic acid using thionyl chloride to form cinnamoyl chloride, which is then reacted with another molecule to form an ester or amide. nih.gov

The characterization of newly synthesized compounds like this compound derivatives relies on various analytical techniques. These include elemental analysis, which confirms the elemental composition of the molecule, and spectroscopic methods such as Infrared (IR) spectroscopy and mass spectrometry to confirm the structure and determine the molecular weight. scialert.net

Below is a table summarizing the key chemical properties of this compound.

PropertyValueSource(s)
CAS Registry Number 20168-99-4 cas.org
Molecular Formula C₂₁H₁₉NO₄ fda.govnih.gov
Molecular Weight 349.38 g/mol cas.orgfda.gov
IUPAC Name 2-[5-methoxy-2-methyl-1-[(E)-3-phenylprop-2-enoyl]indol-3-yl]acetic acid uni.lu
Melting Point 170 °C cas.org

Chemical Synthesis and Derivatization Methodologies

Synthetic Routes for Cinmetacin Core Structure

The synthesis of the this compound molecule involves the construction of its characteristic indole-3-acetic acid framework, followed by acylation at the indole (B1671886) nitrogen.

Established Synthetic Pathways and Chemical Transformations

The established synthesis of the this compound core structure is not detailed in a single source but can be understood from the synthesis of related indole compounds like indomethacin (B1671933). acs.org A common approach involves the Fischer indole synthesis or similar methods to construct the 5-methoxy-2-methylindole (B121554) ring system. This is followed by the introduction of the acetic acid side chain at the 3-position.

A key transformation in the synthesis of this compound itself is the acylation of the 5-methoxy-2-methyl-1H-indole-3-acetic acid intermediate with cinnamoyl chloride. This reaction typically occurs at the nitrogen of the indole ring.

Exploration of Novel Synthetic Methodologies for Improved Yields and Efficiency

Prodrug Design and Synthesis Strategies

To improve the therapeutic profile of this compound, prodrug strategies are employed. docsdrive.com A significant approach involves conjugation with amino acids to enhance properties like solubility and reduce gastrointestinal side effects. scialert.netnih.gov

Amino Acid Conjugation Approaches for Targeted Delivery and Therapeutic Profile Enhancement

The conjugation of amino acids to a parent drug can improve its pharmacokinetic properties. nih.govresearchgate.net In the case of this compound, amino acid conjugates have been synthesized to potentially act as prodrugs. scialert.netdocsdrive.com This strategy aims to create derivatives that are stable in the stomach but are hydrolyzed in the intestine to release the active drug, thereby minimizing gastric irritation. scialert.net The general principle of amino acid conjugation involves the formation of an amide bond between the drug's carboxylic acid group and the amino group of an amino acid. al-edu.com

A key step in synthesizing this compound-amino acid conjugates is the activation of the carboxylic acid group of this compound. This is achieved by converting the acid group into a more reactive acid chloride. scialert.netdocsdrive.com This transformation is commonly carried out using reagents like phosphorus pentachloride with continuous stirring at a controlled temperature of 40-45°C. scialert.net The resulting this compound acid chloride is then reacted with an amino acid methyl ester hydrochloride in a cold basic solution to form the desired conjugate. scialert.netdocsdrive.com This method has been reported to produce yields ranging from 65-80%. scialert.net

The general reaction scheme for the synthesis of this compound amino acid conjugates is depicted below: Step 1: Formation of this compound Acid Chloride this compound + PCl₅ → this compound Acid Chloride

Step 2: Formation of Amino Acid Methyl Ester Hydrochloride Amino Acid + Alcoholic Thionyl Chloride → Amino Acid Methyl Ester Hydrochloride

Step 3: Conjugation this compound Acid Chloride + Amino Acid Methyl Ester Hydrochloride → this compound Amino Acid Methyl Ester Conjugate

In the synthesis of this compound-amino acid conjugates, the amino acid is used in the form of its methyl ester hydrochloride. scialert.netdocsdrive.com This serves a dual purpose. Firstly, the esterification of the amino acid's carboxyl group prevents it from reacting with the this compound acid chloride, ensuring that the amide bond forms specifically with the amino group. Secondly, the hydrochloride salt enhances the stability and handling of the amino acid derivative. The methyl ester hydrochloride of the amino acid is typically prepared by refluxing the amino acid with alcoholic thionyl chloride for several hours. scialert.net

Data Tables

Table 1: Physicochemical Properties of Synthesized this compound Amino Acid Conjugates

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
This compoundC₂₁H₁₉NO₄349.38-
This compound-Glycine Methyl EsterC₂₄H₂₄N₂O₅420.4665-80
This compound-Cysteine Methyl EsterC₂₅H₂₆N₂O₅S466.5565-80
This compound-Tryptophan Methyl EsterC₃₃H₃₁N₃O₅549.6265-80
This compound-Lysine Methyl EsterC₂₈H₃₃N₃O₅491.5865-80
This compound-Phenylalanine Methyl EsterC₃₁H₃₀N₂O₅510.5865-80

Data synthesized from multiple sources. cas.orgscialert.net

Information Unavailable for Comprehensive Article on this compound Synthesis and Modern Drug Design Methodologies

Following a thorough investigation into the chemical compound this compound, it has been determined that there is insufficient publicly available scientific literature to construct a detailed article that adheres to the specific outline provided. The requested topics, which include modern derivatization techniques, advanced prodrug systems, and computational synthesis design, are not documented in relation to this compound in accessible research.

While general information exists for the broader class of cinnamic acid derivatives, the query for data focused solely on this compound yielded no specific results for the outlined subsections. Searches for "this compound amide derivatization," "this compound polymeric and nanotechnology-based prodrugs," and "chemoinformatics and computational chemistry in this compound synthesis design" did not provide the necessary detailed research findings to populate the requested article structure.

Consequently, without specific data on this compound for each required section and subsection, generating a scientifically accurate and informative article that strictly adheres to the user's outline is not possible. To do so would require generalizing from the broader class of compounds or speculating on the application of modern techniques, which would not meet the required standard of scientific accuracy focused solely on this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

Understanding the key structural features of Cinmetacin that are responsible for its biological activity is fundamental to rational drug design and optimization. SAR analysis aims to determine which chemical groups are essential for the desired biological effect. wikipedia.org

Impact of Substituent Modifications on Anti-inflammatory Efficacy

Substituent modifications on the core structure of this compound and its derivatives can significantly impact their anti-inflammatory efficacy. While specific detailed research findings on substituent effects directly on this compound's anti-inflammatory efficacy were not extensively detailed in the search results, the principle of SAR dictates that altering functional groups can lead to changes in how the molecule interacts with its biological target, such as prostaglandin (B15479496) synthetase. Studies on other compound classes, like chloroacetamides, have shown that the position and nature of substituents on a phenyl ring can influence biological activity, including antimicrobial effects, through factors like lipophilicity, which affects membrane permeability. srce.hr

Conformational Analysis and Receptor Binding Affinity

Conformational analysis examines the different spatial arrangements a molecule can adopt. The specific conformation a ligand adopts when binding to a receptor (the receptor-bound conformation) is critical for affinity and activity. mpg.denih.gov While direct studies on the conformational analysis of this compound in complex with its target were not found, the crystal structure of this compound has been determined. acs.org Understanding the preferred conformations of this compound and how they might change upon binding to prostaglandin synthetase is essential for elucidating the molecular basis of its activity. Molecular docking and simulation studies aim to achieve an optimized conformation for both the protein and ligand to minimize the free energy of the system. jscimedcentral.com

Quantitative Modeling of Structure-Activity Relationships (QSAR)

QSAR studies develop mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with biological activity. wikipedia.orgrjptonline.org These models can then be used to predict the activity of untested compounds. nih.gov

Development of Predictive Models for this compound Derivatives

Predictive QSAR models for this compound derivatives can be developed using various statistical methods, such as multiple linear regression analysis. scialert.netmdpi.com These models aim to establish a quantitative relationship between the structural properties of the derivatives and their observed biological response, such as anti-inflammatory activity. The development process typically involves selecting relevant molecular descriptors and building a model that can accurately predict activity based on these descriptors. scispace.com Studies on amino acid conjugates of this compound have utilized QSPR (Quantitative Structure-Property Relationship) analysis, a related approach, to correlate physicochemical properties like partition coefficient and hydrolysis rate. docsdrive.comscialert.net

Correlation Between Molecular Descriptors and Biological Response

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. rjptonline.org These can range from simple counts of atoms and bonds to more complex descriptors representing electronic, steric, and topological features. rjptonline.orgresearchgate.net In QSAR studies, the correlation between these descriptors and the biological response is analyzed to identify which molecular features are most influential in determining activity. scispace.commdpi.com For instance, studies on amino acid conjugates of this compound found an inverse relationship between the rate of hydrolysis and partition coefficient values, demonstrating a correlation between physicochemical properties and a relevant biological/pharmacokinetic characteristic. docsdrive.com QSAR models based on molecular descriptors have been used in various contexts, including predicting antibacterial and anticancer activity of different compound sets. mdpi.combioinformation.net

Molecular Docking and Computational Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a ligand within the active site of a target macromolecule, such as an enzyme or receptor. jscimedcentral.comopenaccessjournals.com This method provides insights into the nature of the interactions between the ligand and the target at the atomic level. openaccessjournals.com

Investigation of Binding to Cyclooxygenase Enzymes

Cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net COX enzymes convert arachidonic acid into prostaglandins (B1171923), which play roles in various physiological processes, including inflammation. researchgate.net COX-2 is primarily induced in inflammatory and immune cells. researchgate.net

While direct, detailed SAR/QSAR studies specifically focused solely on this compound's binding to cyclooxygenase enzymes were not extensively detailed in the search results, the broader context of SAR and QSAR studies on COX inhibitors provides a framework for such investigations. SAR studies on other COX-2 inhibitors have explored how modifications to chemical structures impact inhibitory potency and selectivity. nih.gov For instance, studies on a class of selective COX-2 inactivators demonstrated that extending an S-alkyl chain and introducing a triple bond could increase potency and selectivity. nih.gov QSAR models have also been developed for COX-1 inhibitors to understand the relationship between molecular descriptors and biological activity. nih.gov Applying similar methodologies to this compound would involve analyzing how variations in its indole-3-acetic acid structure and the attached cinnamoyl group influence its affinity and potential inhibitory activity towards COX-1 and COX-2.

Analysis of Binding to Other Putative Molecular Targets

Beyond cyclooxygenase enzymes, compounds can interact with a variety of other molecular targets. The search results did not provide specific details regarding this compound's binding to other putative molecular targets. Research into the binding of other compounds, such as phytochemicals, to targets like TNFα and interleukin 1β convertase highlights the diverse range of potential protein interactions that can be investigated in the context of SAR/QSAR studies. researchgate.net Identifying and characterizing these interactions for this compound would involve screening against a panel of relevant biological targets using techniques such as binding assays or computational docking studies.

Comparative Binding Studies with Plasma Proteins (e.g., Human Serum Albumin)

Plasma protein binding is a critical factor influencing the pharmacokinetics of a drug, affecting its distribution, metabolism, and excretion. wikipedia.orgmdpi.com Human Serum Albumin (HSA) is the most abundant protein in blood plasma and serves as a major carrier for various endogenous and exogenous substances, including many drugs. mdpi.comresearchgate.netmdpi.com The binding of drugs to HSA is often reversible and can act as a reservoir, slowly releasing the unbound, active fraction of the drug. wikipedia.org

Comparative binding studies have been conducted to investigate the interaction of this compound with human serum albumin. A study using dynamic dialysis at 37°C and pH 7.4 compared the binding of this compound and Indomethacin (B1671933) to HSA. nih.gov The results indicated that this compound is bound more extensively to HSA than Indomethacin. nih.gov The affinity constant for the primary binding site was determined to be 4.28 x 10⁶ M⁻¹ for this compound, compared to 1.4 x 10⁶ M⁻¹ for Indomethacin. nih.gov This suggests a stronger affinity of this compound for the primary binding site on HSA under the tested conditions. The presence of this compound was also observed to decrease the protein binding of Indomethacin, indicating potential competitive binding for the same site or interacting sites on the albumin molecule. nih.gov

The binding of drugs to HSA primarily occurs in subdomains IIA (site I) and IIIA (site II), with site I generally having a larger hydrophobic cavity. researchgate.net The stronger binding of this compound to HSA compared to Indomethacin suggests favorable interactions with one or both of these primary binding sites.

Here is a table summarizing the comparative binding data for this compound and Indomethacin with Human Serum Albumin:

CompoundAffinity Constant for Primary Binding Site (M⁻¹)
This compound4.28 x 10⁶
Indomethacin1.4 x 10⁶

This data highlights the significant binding affinity of this compound for HSA, which would be a key consideration in understanding its distribution and availability in the bloodstream.

Preclinical Pharmacological Investigations

In Vitro Efficacy Assessments

Cell-Based Assays for Anti-inflammatory Effects

Cell-based assays are fundamental in the initial screening and characterization of anti-inflammatory compounds. These assays often involve stimulating immune cells, such as macrophages, with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory environment. The ability of a test compound to inhibit the production of inflammatory mediators is then quantified.

Studies on derivatives of cinnamic acid, the parent compound of Cinmetacin, have demonstrated anti-inflammatory effects in cell-based models. For instance, in RAW 264.7 macrophage cells stimulated with LPS, certain cinnamic acid derivatives have been shown to suppress the expression of key inflammatory genes, including cyclooxygenase-2 (COX-2), nitric oxide synthase 2 (Nos2), and tumor necrosis factor-alpha (Tnfa). nih.govnih.gov One study found that methyl cinnamate, a related compound, exhibited potent anti-inflammatory activity with less cytotoxicity compared to other derivatives. nih.gov

Enzyme Inhibition Kinetics (e.g., COX-1 and COX-2)

The primary mechanism of action for most NSAIDs, including this compound, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923). scialert.net There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative inhibitory activity of an NSAID against COX-1 and COX-2, often expressed as the half-maximal inhibitory concentration (IC50), determines its efficacy and side-effect profile.

While the anti-inflammatory activity of this compound is attributed to the inhibition of prostaglandin (B15479496) synthetase, specific IC50 values for this compound against COX-1 and COX-2 are not consistently reported in publicly available literature. scialert.net However, extensive research has been conducted on the COX inhibition kinetics of numerous other NSAIDs, providing a framework for understanding the potential activity of this compound. For example, a study using human peripheral monocytes provided IC50 values for a range of NSAIDs against both COX isoforms. nih.gov

Table 1: Comparative IC50 Values of Various NSAIDs for COX-1 and COX-2 Inhibition

Drug COX-1 IC50 (µM) COX-2 IC50 (µM) COX-1/COX-2 Ratio
Ibuprofen 12 80 0.15
Diclofenac (B195802) 0.076 0.026 2.9
Indomethacin (B1671933) 0.0090 0.31 0.029
Meloxicam 37 6.1 6.1
Celecoxib (B62257) 82 6.8 12
Rofecoxib (B1684582) >100 25 >4.0

Data sourced from a study on human peripheral monocytes. nih.gov

This table illustrates the wide range of potencies and selectivities among different NSAIDs. The ratio of COX-1 to COX-2 inhibition is a key indicator of a drug's selectivity. A higher ratio suggests greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects. The stereochemistry of chiral NSAIDs can also significantly influence their inhibitory activity, with S-enantiomers generally being much more potent inhibitors of both COX-1 and COX-2 than their R-enantiomer counterparts. nih.gov

Cellular Pathway Modulation Studies (e.g., NF-κB, Antioxidant Pathways)

Beyond direct enzyme inhibition, the anti-inflammatory effects of NSAIDs can involve the modulation of key cellular signaling pathways. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. nih.govnih.gov

Studies on compounds structurally related to this compound, such as curcumin (B1669340) and other cinnamic acid derivatives, have shown inhibitory effects on the NF-κB pathway. preprints.orgdntb.gov.ua For instance, a cinnamate-zinc layered hydroxide (B78521) nanocomposite was found to effectively inactivate the transcription factor NF-κB in LPS-stimulated RAW 264.7 macrophages. dovepress.com This inhibition of NF-κB is a plausible mechanism contributing to the anti-inflammatory properties of this compound, although direct evidence from studies on this compound itself is limited.

In addition to the NF-κB pathway, the antioxidant properties of a compound can contribute to its anti-inflammatory effects by mitigating oxidative stress, which is often associated with inflammation. Cinnamic acid and its derivatives have been reported to possess antioxidant properties. mdpi.com However, specific studies detailing the modulation of antioxidant pathways by this compound are not extensively documented in the available literature.

Advanced Cell Models (2D, 3D Organoids, Organ-on-a-Chip) for Pharmacological Profiling

The use of advanced cell models, such as 3D organoids and organ-on-a-chip systems, is a rapidly evolving area in preclinical drug development. These models offer a more physiologically relevant environment compared to traditional 2D cell cultures, potentially providing more accurate predictions of a drug's efficacy and toxicity.

Currently, there is no specific information available in the reviewed scientific literature regarding the use of this compound in 3D organoid or organ-on-a-chip models for pharmacological profiling. The application of these advanced models for testing established drugs like this compound is still an emerging field of research.

In Vivo Efficacy Studies in Animal Models

Animal Models of Inflammation

In vivo studies in animal models are essential for evaluating the anti-inflammatory efficacy of a compound in a whole-organism context. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model for screening NSAIDs. nih.govresearchgate.net Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by swelling (edema), which can be measured over time to assess the effectiveness of an anti-inflammatory agent.

A study on amino acid conjugates of this compound reported that the anti-inflammatory activity of the parent drug, this compound, was comparable to that of the conjugates in a carrageenan-induced paw edema model. scialert.net While specific percentage inhibition data for this compound from this study is not provided, it confirms its efficacy in this standard in vivo model. For context, other studies have reported the percentage inhibition of paw edema by various anti-inflammatory agents at different time points. nih.govresearchgate.net

Table 2: Example of Percentage Inhibition of Carrageenan-Induced Paw Edema by an Anti-inflammatory Agent

Time After Carrageenan Injection (hours) Percentage Inhibition of Edema (%)
1 24.9
2 28.5
3 33.6
4 36.9
5 39.4

Data is illustrative and sourced from a study on a high dose of detoxified Daphne oleoides leaves. nih.gov

The development of edema in the carrageenan model is a biphasic event. The early phase is mediated by the release of histamine, serotonin, and bradykinin, while the later phase is associated with the production of prostaglandins. frontiersin.org The ability of NSAIDs like this compound to inhibit prostaglandin synthesis is a key factor in their effectiveness in reducing the later phase of inflammation in this model. nih.gov

Assessment of Analgesic Activity in Preclinical Pain Models

The analgesic properties of this compound are primarily attributed to its non-steroidal anti-inflammatory drug (NSAID) activity, which involves the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. nih.gov Preclinical evaluation of these analgesic effects is conducted using various established animal models that simulate different types of pain.

Common models used to assess peripherally and centrally mediated analgesia include:

Chemical-Induced Nociception: The acetic acid-induced writhing test is a widely used model for visceral pain. Intraperitoneal injection of acetic acid causes abdominal constrictions (writhes), and the efficacy of an analgesic is measured by the reduction in the number of these writhes compared to a control group. This model is highly sensitive to NSAIDs and other peripheral analgesics.

Thermal Nociception: The hot plate test and tail-flick test are used to evaluate centrally mediated analgesia. researchgate.net In the hot plate test, the animal is placed on a heated surface, and the latency to a response (e.g., licking a paw or jumping) is measured. researchgate.net The tail-flick or tail-immersion test measures the time taken for the animal to withdraw its tail from a source of radiant heat or hot water. researchgate.net An increase in this reaction time indicates an analgesic effect. researchgate.net

Inflammatory Pain Models: The formalin test induces a biphasic pain response. ijbcp.com An early, acute phase is caused by direct stimulation of nociceptors, while a later, inflammatory phase is driven by the release of inflammatory mediators. ijbcp.com NSAIDs like this compound are expected to be particularly effective in the late phase. ijbcp.com

Research findings from these models quantify the dose-dependent analgesic efficacy of a compound. The results are often presented as a percentage of inhibition of the pain response or an increase in pain threshold latency.

Table 1: Illustrative Data on Analgesic Activity of an NSAID in Preclinical Models Note: This table is a representative example based on typical data presentation for NSAIDs and does not represent actual data for this compound.

Preclinical ModelTest Substance GroupResponse Measure% Inhibition / Latency (s)
Acetic Acid Writhing Test Vehicle ControlNumber of Writhes0%
NSAID (e.g., this compound)Number of Writhes55%
Reference (Diclofenac)Number of Writhes60%
Hot Plate Test Vehicle ControlReaction Time (sec)5.2 ± 0.4s
NSAID (e.g., this compound)Reaction Time (sec)9.8 ± 0.7s
Reference (Morphine)Reaction Time (sec)15.1 ± 1.1s
Formalin Test (Late Phase) Vehicle ControlLicking Time (sec)0%
NSAID (e.g., this compound)Licking Time (sec)52.6%
Reference (Aspirin)Licking Time (sec)47.4% ijbcp.com

Investigation of Antipyretic Properties

This compound's antipyretic (fever-reducing) effects are also linked to its inhibition of prostaglandin synthesis, particularly prostaglandin E2 (PGE2), within the hypothalamus, the brain's thermoregulatory center. nih.govnih.gov The standard preclinical model to assess antipyretic activity is the Brewer's yeast-induced pyrexia model in rats. nih.gov

In this model, a subcutaneous injection of a Brewer's yeast suspension induces a significant and stable increase in the animal's rectal temperature, mimicking a fever. nih.gov Following the induction of pyrexia, the test compound is administered, and rectal temperature is monitored at regular intervals for several hours. nih.gov The effectiveness of the antipyretic agent is determined by its ability to reduce the elevated body temperature compared to a control group that receives only the vehicle. nih.gov The results typically demonstrate a time-dependent reduction in fever, with maximum effect observed a few hours post-administration. nih.gov

Table 2: Representative Data of Antipyretic Activity in Yeast-Induced Pyrexia Model Note: This table is a representative example based on typical data presentation and does not represent actual data for this compound.

Treatment Group0 hr (Post-Yeast)1 hr (Post-Treatment)2 hr (Post-Treatment)4 hr (Post-Treatment)
Rectal Temperature (°C)
Vehicle Control38.6 ± 0.238.7 ± 0.338.8 ± 0.238.6 ± 0.3
NSAID (e.g., this compound)38.5 ± 0.338.1 ± 0.237.5 ± 0.337.1 ± 0.2
Reference (Paracetamol)38.7 ± 0.238.0 ± 0.337.3 ± 0.236.9 ± 0.3
*p < 0.05 compared to vehicle control

Evaluation of Novel this compound Derivatives in Disease Models

To enhance therapeutic efficacy, improve pharmacokinetic profiles, or reduce side effects, novel derivatives of established drugs are often synthesized and evaluated. For compounds structurally related to this compound, such as those derived from cinnamic acid, research has focused on creating new molecules with potentially superior antioxidant, anti-inflammatory, or cytotoxic properties. frontiersin.org These novel derivatives are then tested in a variety of preclinical disease models to assess their potential. For instance, new anti-inflammatory derivatives may be evaluated in models of atopic dermatitis or other inflammatory conditions to measure their ability to reduce edema and pro-inflammatory cytokine levels (e.g., IL-6, TNF-α). frontiersin.org This process allows for the identification of lead compounds with improved therapeutic potential for specific pathologies. frontiersin.org

Pharmacodynamic Modeling from Preclinical Data

Pharmacodynamic (PD) modeling provides a quantitative framework for understanding the relationship between drug concentration and its pharmacological effect. For a compound like this compound, this involves characterizing the link between its concentration in the body and the degree of COX enzyme inhibition or the resulting analgesic or antipyretic effect. This approach moves beyond simple dose-response observations to create a more mechanistic understanding of a drug's action. nih.gov

Integration of In Vitro and Animal Data for System-Level Understanding

A key aspect of modern drug development is the integration of data from multiple sources to build a comprehensive system-level understanding. nih.gov For this compound, this involves combining in vitro data (e.g., measurements of COX-1 and COX-2 inhibition in enzyme assays) with in vivo animal data (pharmacokinetic profiles and pharmacodynamic responses from pain and fever models). researchgate.net

This integration is achieved through pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov The pharmacokinetic component describes the drug's absorption, distribution, metabolism, and excretion, determining its concentration over time in plasma and at the target tissue. nih.gov The pharmacodynamic component links these concentrations to the observed effect. nih.govnih.gov By fitting these models to preclinical data, researchers can estimate key parameters such as the drug concentration required to produce 50% of the maximum effect (EC50).

This integrated approach is superior to evaluating PK and PD data in parallel, as it helps to:

Quantify the potency and efficacy of the drug in a physiological context. nih.gov

Explore the time course of the pharmacological effect.

Provide a rational basis for selecting dosage regimens for further studies. nih.gov

Facilitate the extrapolation of findings from animal models to humans by accounting for inter-species differences in both pharmacokinetics and pharmacodynamics. nih.gov

Drug Delivery Systems and Advanced Formulations Research

Prodrug Strategies for Optimized Delivery

The core concept behind cinmetacin is the prodrug approach, where the active drug, indomethacin (B1671933), is chemically masked by a promoiety—in this case, a cinnamoyl group. This modification is intended to be reversed in vivo to release the active parent drug. The design and activation of such prodrugs are governed by specific biochemical and physiological factors.

The activation of an ester prodrug like this compound is dependent on its hydrolysis, a reaction that cleaves the ester bond to release indomethacin and the promoiety. This process is not spontaneous and relies on enzymatic activity within various biological tissues. The rate and extent of this activation are critical for the drug's pharmacokinetic profile.

Research on various ester prodrugs of indomethacin shows that their hydrolysis is adequately described by first-order or pseudo-first-order kinetics nih.govnih.gov. The rate of this reaction is highly dependent on the specific biological environment. For instance, studies on indomethacin butyl ester (IM-BE) revealed that it was hydrolyzed relatively quickly in plasma, whole blood, and skin, but the conversion was significantly slower in the intestinal mucosa and liver nih.gov. This suggests that for some ester prodrugs, absorption may occur in their intact form, with the primary activation (hydrolysis) happening in the systemic circulation nih.gov.

The hydrolysis is predominantly an enzymatic process, catalyzed by a class of enzymes called carboxylesterases (CES) nih.govtandfonline.com. The kinetics are also influenced by pH, with different rates observed in acidic versus alkaline conditions, which is relevant for passage through the gastrointestinal tract nih.govresearchgate.net. The stability of ester prodrugs in acidic buffers (simulating gastric fluid) and their subsequent hydrolysis in neutral or alkaline buffers (simulating intestinal fluid and plasma) are key parameters in their evaluation nih.gov. For example, studies on mefenamic acid prodrugs showed a longer half-life in acidic pH 1.2 compared to pH 7.4, indicating they could pass through the stomach largely intact before being hydrolyzed in the intestine .

A comparative look at the hydrolysis kinetics of different prodrugs demonstrates the variability based on chemical structure and the biological medium.

This table presents hydrolysis kinetic data for various ester prodrugs to illustrate the principles applicable to this compound.

The specific molecular structure of a prodrug's promoiety has a profound influence on its activation rate and specificity. For ester prodrugs of indomethacin, modifications to the ester group can drastically alter recognition by hydrolytic enzymes nih.gov. Key factors include the steric hindrance and stereochemistry of the ester group nih.gov.

Studies have shown that the substrate recognition ability of human carboxylesterase 1 (hCES1), a key enzyme in prodrug activation, is sensitive to these structural changes nih.gov. For example, research comparing the butyl ester and octyl ester of indomethacin found that the hydrolytic rates for the longer-chain octyl ester were exceedingly small, while the butyl ester was hydrolyzed much more readily nih.gov. This demonstrates that even a simple change in alkyl chain length can significantly impact the efficiency of prodrug activation.

Furthermore, the type of ester linkage can determine which enzyme is responsible for hydrolysis. Human CES1 is highly expressed in the liver, while CES2 is found in the small intestine tandfonline.com. CES1 generally shows specificity for substrates with large acyl groups and small alkoxy groups, whereas CES2 prefers small acyl groups and large alkoxy groups tandfonline.com. Therefore, the design of the ester promoiety—such as the cinnamoyl group in this compound—can theoretically be used to target activation in specific tissues where certain enzymes are more abundant. The conversion of indomethacin to a diester prodrug, for example, was found to engage CES2 activity to a degree comparable to CES1, which is not typical for monoester forms tandfonline.com. This highlights how molecular modifications can reroute the metabolic activation pathway.

Nanotechnology-Based Delivery Approaches

Nanotechnology offers a powerful platform to overcome challenges associated with poorly soluble drugs like this compound and its parent compound, indomethacin. By formulating the drug into nanoparticles, it is possible to increase its surface area, enhance dissolution rates, and improve bioavailability nih.govnih.gov.

While specific research on nanocarriers for this compound is limited, studies on the related indomethacin prodrug acemetacin (B1664320) provide a strong model for potential development. Acemetacin, like indomethacin, is a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but poor aqueous solubility uobaghdad.edu.iqresearchgate.net. To address this, researchers have successfully developed acemetacin nanosuspensions.

One effective method used is the solvent-anti-solvent approach uobaghdad.edu.iq. In this technique, the drug is dissolved in a suitable organic solvent and then introduced into an anti-solvent (typically water) containing stabilizers. This causes the drug to precipitate as nanoparticles of a controlled size. In the case of acemetacin, stabilizers such as the polymer Soluplus® and sodium deoxycholate were used to create stable nanoparticles uobaghdad.edu.iqresearchgate.net. The development process often involves optimizing formulation variables—like stabilizer concentration and stirring rate—to achieve the desired particle size and a narrow size distribution, known as the polydispersity index (PDI) uobaghdad.edu.iq. Beyond nanosuspensions, other nanocarriers like polymeric nanoparticles (e.g., using poly(lactic-co-glycolic acid) or PLGA), liposomes, and solid lipid nanocarriers are widely explored for delivering poorly soluble drugs and could be readily applied to this compound nih.govmdpi.comnih.gov.

The performance of newly developed nanoparticle formulations must be rigorously evaluated through a series of in vitro and in vivo tests.

In Vitro Evaluation typically assesses the physical characteristics and dissolution behavior of the nanoparticles. For the acemetacin nanosuspension, the optimized formulation yielded nanoparticles with a size of approximately 60 nm and a low PDI of 0.18, indicating a uniform particle population uobaghdad.edu.iqresearchgate.net. Crucially, this nanoformulation dramatically improved the drug's performance compared to its raw form. The saturated solubility increased nearly tenfold, and 100% of the drug dissolved within 90 minutes, whereas the unprocessed drug only reached 47% dissolution in the same timeframe uobaghdad.edu.iqresearchgate.net. Other common in vitro tests include drug release studies, which measure the rate at which the drug is liberated from the carrier over time, and cell-based assays to assess cytotoxicity nih.govdovepress.com.

This table summarizes the in vitro performance improvement of acemetacin when formulated as a nanosuspension, a strategy applicable to this compound.

In Vivo Evaluation involves administering the formulation to animal models to study its behavior in a biological system. These studies assess the formulation's pharmacokinetics (absorption, distribution, metabolism, and excretion), efficacy, and safety nih.gov. For example, an in vivo study of docetaxel-loaded nanoparticles for pulmonary delivery showed that the nano-formulation was well-retained in the lungs, maintaining the drug level for a longer duration compared to the free drug nih.gov. For a this compound nano-formulation, in vivo studies would be essential to confirm that the improved in vitro properties translate to enhanced bioavailability and therapeutic effect in a living system, while also ensuring the nanocarrier materials are non-toxic nih.govdovepress.com.

Polymer-Based Drug Delivery Systems

Polymers are fundamental to many advanced drug delivery systems, including nanotechnology-based approaches. They can be natural or synthetic and are used to create a variety of carriers such as nanoparticles, micelles, and hydrogels nih.govnih.gov. Polymeric carriers offer significant advantages, including good biocompatibility, stability, and the ability to control drug release mdpi.com.

In the context of this compound, polymers can serve multiple functions. As seen in the acemetacin nanoparticle research, a polymer (Soluplus®) was used as a stabilizer to prevent the aggregation of nanoparticles and enhance solubility uobaghdad.edu.iq. Other commonly used synthetic polymers include poly(lactic-co-glycolic acid) (PLGA) and poloxamers, which are often used to create biodegradable nanoparticles for sustained drug release nih.govmdpi.comnih.gov. Natural polymers like chitosan (B1678972) and alginate are also widely investigated nih.govnih.gov.

Another important class of polymer-based systems is cyclodextrin (B1172386) polymers. Cyclodextrins are molecules with a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs like indomethacin researchgate.net. By forming an "inclusion complex," they can enhance the drug's aqueous solubility and stability. These cyclodextrin units can be cross-linked to form polymer networks, creating nanostructures that are promising candidates for controlled and targeted drug delivery researchgate.net. The use of such polymer-based systems could significantly improve the formulation characteristics of this compound, facilitating its development into a more effective therapeutic agent.

Targeted Delivery Mechanisms for Enhanced Therapeutic Selectivity

The development of advanced drug delivery systems for this compound is a pivotal area of research aimed at enhancing its therapeutic selectivity and minimizing systemic side effects. As a non-steroidal anti-inflammatory drug (NSAID), this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) that mediate inflammation and pain. patsnap.com However, conventional oral administration can lead to off-target effects. nih.gov Targeted delivery strategies seek to concentrate the drug at the site of inflammation, thereby increasing its local efficacy and reducing systemic exposure. nih.gov Research into targeted delivery for NSAIDs has explored various nanocarriers and prodrug approaches, which could be hypothetically applied to this compound to improve its therapeutic index. gsarpublishers.comresearchgate.net

One promising approach involves the use of nanocarriers, such as liposomes and nanoparticles, to encapsulate this compound. gsarpublishers.comnih.gov These carriers can be engineered to passively accumulate in inflamed tissues due to the enhanced permeability and retention (EPR) effect. gsarpublishers.com Furthermore, their surfaces can be modified with specific ligands to actively target receptors that are overexpressed on inflammatory cells. nih.gov

Another significant strategy is the development of prodrugs of this compound. scialert.net A prodrug is an inactive or less active derivative of a parent drug that undergoes bioconversion in the body to release the active therapeutic agent. For instance, amino acid conjugates of this compound have been synthesized with the goal of improving its pharmacokinetic properties. scialert.net Such modifications could potentially be adapted for targeted release in specific physiological environments. scialert.net

The following subsections will detail the research findings related to these targeted delivery mechanisms, drawing parallels from studies on structurally similar NSAIDs like indomethacin and diclofenac (B195802), to illustrate the potential for this compound.

Liposomal Formulations for Localized Delivery

Liposomes, which are spherical vesicles composed of phospholipid bilayers, are versatile carriers for both hydrophilic and hydrophobic drugs. gsarpublishers.comresearchgate.net For NSAIDs, liposomal encapsulation can enhance drug accumulation at inflammatory sites and reduce gastrointestinal irritation. gsarpublishers.comresearchgate.net Research on other NSAIDs has demonstrated the feasibility of this approach. For example, liposomal formulations of diclofenac and ketoprofen (B1673614) have been developed and studied for their potential in topical and transdermal delivery. pharmaexcipients.comnih.govacs.org These formulations have shown the ability to improve drug permeation through the skin and provide sustained release, thereby localizing the anti-inflammatory effect. nih.govacs.org

A hypothetical liposomal formulation for this compound could be designed based on these principles. The composition of the liposomes, including the choice of phospholipids (B1166683) and the inclusion of cholesterol, would be critical in determining the encapsulation efficiency and release characteristics of the drug.

Formulation Component Function Example from NSAID Research (Diclofenac Sodium)
PhosphatidylcholineForms the lipid bilayerKey structural component
CholesterolModulates membrane fluidity and stabilityIncorporated to enhance vesicle integrity
Cationic SurfactantEnhances skin penetrationCetyltrimethylammonium bromide (CTAB)

The data in this table is illustrative and based on research on other NSAIDs to demonstrate potential formulation strategies for this compound. pharmaexcipients.com

Nanoparticle-Based Systems for Enhanced Permeability

Polymeric nanoparticles and solid lipid nanoparticles (SLNs) represent another advanced drug delivery platform for NSAIDs. nih.govmdpi.com These systems can protect the encapsulated drug from degradation and control its release profile. nih.govnih.gov Studies on indomethacin, a compound structurally related to this compound, have shown that nanoparticle formulations can improve its solubility and dissolution rate, which are key determinants of bioavailability. alkafeel.edu.iq

For instance, nanoparticles formulated with enteric polymers like Eudragit® L100 have been investigated for indomethacin to reduce its gastrointestinal side effects. nih.gov The particle size and surface properties of these nanoparticles can be tuned to optimize their delivery characteristics.

Parameter Finding in Indomethacin Nanoparticle Research Potential Implication for this compound
Polymer MatrixEudragit® L100 showed good encapsulation efficiency. nih.govCould provide enteric protection and targeted release in the intestine.
SurfactantPolysorbate 80 influenced nanoparticle formation and stability. nih.govImportant for achieving desired particle size and preventing aggregation.
Particle SizeOptimized formulations achieved sizes in the nanometer range (e.g., ~94 nm). alkafeel.edu.iqSmaller particle size could enhance tissue penetration and cellular uptake.
Dissolution RateNanoparticle formulation significantly increased the in vitro dissolution rate compared to the raw drug. alkafeel.edu.iqCould lead to faster onset of action.

This table presents findings from research on indomethacin to illustrate the potential of nanoparticle-based delivery for this compound. nih.govalkafeel.edu.iq

Prodrug Strategies for Targeted Activation

The conversion of a parent drug into a prodrug is a chemical modification strategy to overcome pharmacokinetic and pharmacodynamic barriers. scialert.net For this compound, the synthesis of amino acid conjugates has been explored as a means to create prodrugs with an improved therapeutic profile. scialert.net The rationale is that the covalent linkage of an amino acid to the carboxylic acid group of this compound can alter its physicochemical properties, such as its partition coefficient, potentially reducing gastric irritation. scialert.net

These conjugates are designed to be stable in the acidic environment of the stomach and then undergo hydrolysis in the more neutral pH of the intestine, releasing the active this compound. scialert.net The rate of hydrolysis can be influenced by the specific amino acid used in the conjugate. scialert.net

This compound Amino Acid Conjugate Hydrolysis Half-Life (t½) in Simulated Intestinal Fluid (pH 7.4) Partition Coefficient (Octanol/SIF)
This compound-GlycineNot ReportedNot Reported
This compound-AlanineNot ReportedNot Reported
This compound-LeucineNot ReportedNot Reported

Data from a study on the synthesis of this compound prodrugs indicated that the partition coefficients were reduced compared to the parent drug, which could lead to improved intestinal hydrolysis, though specific quantitative data for each conjugate was not provided in the available abstract. scialert.net

This approach highlights a promising avenue for developing targeted delivery systems for this compound, where the drug is released preferentially at its intended site of action.

Comparative Pharmacology and Efficacy Research

Comparison of Cinmetacin with Other Non-Steroidal Anti-inflammatory Drugs (NSAIDs)

Comparing the pharmacological profiles of different NSAIDs is crucial for understanding their therapeutic potential and differentiation. While direct head-to-head studies involving this compound and a wide range of other NSAIDs are not extensively detailed in the provided search results, insights can be drawn from the general understanding of NSAID mechanisms and comparative studies involving other agents within the class.

Comparative Enzyme Inhibition Profiles (e.g., COX-1/COX-2 ratios)

NSAIDs primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govwfsahq.org The therapeutic effects are largely attributed to the reduction of these eicosanoids. nih.gov The potency of NSAIDs in inhibiting COX-1 and COX-2 is often compared using their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity in in vitro assay systems, with the human whole blood assay being widely accepted. nih.gov

A key differentiator among NSAIDs is their selectivity for COX-1 versus COX-2, expressed as an inhibitory ratio (COX-1 IC50 / COX-2 IC50). nih.gov A ratio of 1 indicates equal inhibition of both enzymes, a ratio less than 1 suggests less selectivity for COX-2, and a ratio greater than 1 indicates preferential selectivity towards COX-2. nih.gov While the specific COX-1/COX-2 inhibition ratio for this compound is not provided in the search results, its classification as a non-steroidal anti-inflammatory agent suggests it interacts with the COX pathway. scialert.net

For context, other NSAIDs exhibit varying degrees of selectivity. For example, rofecoxib (B1684582) has been reported to be greater than 50-fold COX-2 selective, while celecoxib (B62257) is 5-to-50 fold COX-2 selective. tg.org.au Diclofenac (B195802), sulindac, and piroxicam (B610120) have less than 5-fold COX-2 selectivity. tg.org.au Almost all NSAIDs variably inhibit both isoforms at therapeutic doses. nih.gov

Comparative Pharmacological Activity in Preclinical Models

Preclinical studies, often utilizing animal models, provide valuable insights into the mechanisms of action and potential efficacy of NSAIDs in inflammatory and pain conditions. plos.orgmdpi.com Commonly used models for studying inflammatory pain include carrageenan-induced paw edema, Complete Freund's Adjuvant (CFA)-induced arthritis, and formalin-induced paw inflammation in rodents. mdpi.comfrontiersin.org These models help researchers understand pain mechanisms and assess the antinociceptive effects of medications. researchgate.net

While direct comparative data for this compound against a broad panel of other NSAIDs in these specific preclinical models is not detailed in the search results, the general principles of such comparisons involve assessing outcomes like reduction in edema, pain behaviors (e.g., body stretching, food consumption), and inflammatory markers. mdpi.comresearchgate.net For instance, a preclinical comparison of ibuprofen, diclofenac, and naproxen (B1676952) in acid-stimulated body stretching and acid-depressed feeding behaviors in rats found comparable efficacies between the tested medications in both models. researchgate.net

The effectiveness of NSAIDs in preclinical models can be influenced by factors such as the specific model used and the sex of the animals. researchgate.net It is important to note that while animal studies broadly support the role of NSAIDs in bone-regenerative processes, data in humans can be contradictory, highlighting potential species-specific differences in NSAID sensitivity. nih.govescholarship.orgfrontiersin.org

Evaluation of this compound Derivatives Against Parent Compound

The modification of existing drug structures to create derivatives is a common strategy in pharmaceutical research to potentially enhance efficacy, improve pharmacokinetic properties, or reduce adverse effects. nih.gov Cinnamic acid, a structural component related to this compound, has been explored for its derivatives, with studies reporting enhanced biological efficacy compared to parent compounds in various contexts. nih.govnih.gov

Research has been conducted on synthesizing and evaluating derivatives of this compound, specifically amino acid conjugates and amides. scialert.netkyobobook.co.kr

Relative Potency and Efficacy of Synthesized Conjugates and Amides

The synthesis of amino acid conjugates of this compound has been reported, with yields varying. scialert.net Structural confirmation of these synthesized compounds has been performed using techniques such as elemental analysis, IR, and mass spectrometry. scialert.net The formation of amide linkages in these conjugates has been confirmed by the presence of characteristic stretching bands in IR analysis and fragmentation patterns in mass spectrometry. scialert.net

While the search results confirm the synthesis and characterization of these this compound amino acid conjugates and amides, detailed comparative data on their relative potency and efficacy specifically against the parent this compound compound in preclinical models is not extensively provided. However, the rationale behind creating such derivatives is often to improve therapeutic indices or target specific pathways. For example, glycine (B1666218) amides of other well-known NSAIDs have shown comparable anti-inflammatory activities to their parent drugs while being less irritating to the gastric mucosa. scialert.net This suggests that conjugation can potentially modify the pharmacological profile of the parent compound.

Potency refers to the amount of a drug required to produce a specific effect, often quantified by the EC50 or ED50, while efficacy represents the maximum effect a drug can achieve. derangedphysiology.comuniba.it Relative potency compares the doses of different drugs needed to produce the same effect. derangedphysiology.com Evaluating the relative potency and efficacy of this compound derivatives would involve dose-response studies in relevant in vitro or in vivo models to determine if the modifications alter the magnitude or concentration required for a therapeutic effect compared to this compound itself.

Methodological Considerations in Comparative Preclinical Research

Comparative preclinical research involving NSAIDs and their derivatives requires careful consideration of methodologies to ensure the reliability and translatability of findings.

Cross-Species and Cross-Model Comparisons

Preclinical studies are typically conducted in animal models, but extrapolating findings to human populations requires acknowledging potential species-specific differences in drug metabolism, target expression, and physiological responses. plos.orgnih.govju.edu.jomdpi.com For instance, studies have shown differences in plasma protein binding and metabolic stability of NSAIDs across species like minipigs, dogs, monkeys, and humans, suggesting that minipigs may be a more suitable non-rodent model for some NSAIDs compared to dogs due to greater similarity to human metabolism. ju.edu.jo Interspecies differences in glucuronidation of drugs like diclofenac also highlight the importance of considering species in preclinical research. mdpi.com

Furthermore, the choice of preclinical model can influence the observed outcomes. Different animal models of pain and inflammation may involve distinct mechanisms, and a compound's efficacy can vary depending on the model used. mdpi.comfrontiersin.orgresearchgate.net For example, different murine pain models can yield varying antinociceptive potencies for NSAIDs. researchgate.net

This compound: Data Integration and Synthesis from Diverse Preclinical Studies

Preclinical research serves as a critical foundation for evaluating the potential therapeutic properties of chemical compounds before their investigation in clinical settings. This phase involves a variety of in vitro and in vivo studies designed to assess a compound's pharmacological activities, efficacy in disease models, and preliminary pharmacokinetic profiles. The integration and synthesis of data from these diverse preclinical studies are essential for building a comprehensive understanding of a compound's potential and guiding further development cd-genomics.comgenedata.comnih.govppd.comnuvisan.comnih.gov.

For compounds like this compound, a derivative of indomethacin (B1671933) and cinnamic acid, preclinical investigations aim to elucidate its biological effects, particularly in areas such as anti-inflammatory and analgesic activity, given the known properties of its parent structures. While comprehensive, integrated data specifically detailing this compound's comparative pharmacology and efficacy across a wide range of diverse preclinical studies may not be extensively reported in readily accessible public databases, research on structurally related compounds can offer valuable insights into potential mechanisms and effects.

One area of relevant preclinical investigation involves the study of 1-methylhydantoin (B147300) cinnamic imides, compounds structurally related to this compound due to the presence of a cinnamic acid moiety mdpi.com. Studies evaluating the anti-inflammatory activity of these imides have been conducted both in vitro and in vivo mdpi.com.

In vitro studies using LPS-stimulated RAW264.7 cells assessed the compounds' ability to inhibit the release of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) mdpi.com. Results indicated that specific 1-methylhydantoin cinnamic imides demonstrated significant inhibitory effects on the release of these pro-inflammatory cytokines and mediators mdpi.com. For instance, compounds 2 and 4 significantly inhibited NO release and reduced the secretion of TNF-α and IL-1β, while compound 3 inhibited the production of TNF-α mdpi.com.

The anti-inflammatory potential was further investigated in vivo using an animal model of xylene-induced ear swelling in mice mdpi.com. This model is commonly used to evaluate the topical anti-inflammatory activity of compounds mdpi.com. The study found that 1-methylhydantoin cinnamic imides could alleviate xylene-induced ear edema in a dose-dependent manner mdpi.com. Compound 5, in particular, showed the most significant effect, achieving an ear swelling inhibition rate of 52.08% at a high dosage mdpi.com.

The integration of data from such in vitro and in vivo studies, even on structurally related compounds, allows researchers to synthesize findings regarding potential mechanisms of action and efficacy in relevant disease models. The in vitro data suggesting inhibition of pro-inflammatory mediators aligns with the observed anti-inflammatory effects in the in vivo model.

The following table summarizes representative preclinical findings on the anti-inflammatory activity of selected 1-methylhydantoin cinnamic imides, illustrating the type of data generated in preclinical assessments of related compounds:

CompoundIn Vitro Activity (RAW264.7 cells)In Vivo Activity (Xylene-induced ear swelling inhibition rate at high dose)
Compound 2Inhibits NO, TNF-α, IL-1β releaseData not specified in source
Compound 3Inhibits TNF-α productionData not specified in source
Compound 4Inhibits NO, TNF-α, IL-1β releaseData not specified in source
Compound 5Data not specified in source52.08%

Note: Data extracted from preclinical studies on 1-methylhydantoin cinnamic imides, structurally related to this compound mdpi.com. Specific comparative data across diverse studies focusing solely on this compound's efficacy and pharmacology were not comprehensively available in the provided sources.

The process of data integration and synthesis in preclinical research involves compiling findings from various studies, analyzing correlations between in vitro and in vivo results, and interpreting the collective evidence to understand a compound's biological profile genedata.comcrownbio.com. This synthesis helps to identify promising candidates, understand potential mechanisms, and inform the design of subsequent studies. The limited public availability of diverse preclinical efficacy and comparative pharmacology data specifically for this compound highlights the challenges in comprehensive data integration for certain compounds based solely on published literature.

Future Directions and Emerging Research Avenues for Cinmetacin

Integration of Advanced Computational and Experimental Methodologies

Future research on Cinmetacin is poised to benefit significantly from the integration of advanced computational and experimental methodologies. Computational approaches, such as molecular docking and molecular dynamics simulations, are increasingly popular for studying the binding interactions between small molecules and biomolecules like proteins mdpi.com. These methods can provide insights into the binding orientation, crucial intermolecular interactions, and binding affinity at a molecular level mdpi.com.

Experimental techniques, including spectroscopic methods like UV absorption and fluorescence spectroscopy, can complement computational studies by providing empirical data on binding interactions and conformational changes in proteins upon ligand binding mdpi.comresearchgate.net. For instance, studies on the binding of NSAIDs like this compound and indomethacin (B1671933) to human serum albumin have utilized techniques such as dynamic dialysis and fluorescence spectroscopy to determine binding constants and understand the interaction kinetics mdpi.comresearchgate.netub.edu.

The crystal structure of this compound has been determined by single crystal X-ray diffraction analysis, providing precise structural information crucial for computational modeling and understanding its interactions at the atomic level koreascience.kracs.orgacs.org. Integrating crystallographic data with computational simulations can offer a more comprehensive understanding of this compound's interactions with its targets and off-targets.

Future research could leverage these integrated approaches to:

Precisely map the binding sites and interactions of this compound with COX enzymes and other potential targets.

Investigate the impact of this compound binding on the conformational dynamics of target proteins.

Predict the binding affinity and selectivity of this compound and its analogs to various biological targets, potentially identifying new therapeutic applications or predicting off-target effects.

Design novel this compound analogs with improved binding characteristics and selectivity using structure-based drug design principles informed by computational modeling and crystallographic data.

Exploration of Novel Therapeutic Applications Beyond Inflammation

While primarily known for its anti-inflammatory properties patsnap.com, future research aims to explore novel therapeutic applications for this compound beyond traditional inflammatory conditions. The multifaceted mechanism of action of NSAIDs, including potential antioxidant properties and modulation of pathways like NF-κB, suggests broader therapeutic potential patsnap.compatsnap.com.

Research into the mechanisms of action of related compounds, such as cinnamaldehyde (B126680) (a component from which this compound's cinnamoyl group is derived), has revealed diverse pharmacological effects beyond inflammation, including anti-bacterial, anti-oxidant, and potential effects on metabolic pathways nih.gov. While this compound's specific non-inflammatory mechanisms require further elucidation, these findings suggest potential avenues for exploration.

Potential novel therapeutic areas for this compound or its future analogs could include:

Investigation of antioxidant effects and their relevance in oxidative stress-related diseases.

Exploration of potential in modulating immune responses beyond COX inhibition.

Assessment of effects on pathways implicated in diseases such as certain types of cancer or neurodegenerative disorders, where inflammation and other mechanisms targeted by NSAIDs may play a role google.co.ugresearchgate.net.

Evaluation of potential in infectious diseases, considering the anti-bacterial properties observed in related compounds nih.gov.

Further research is needed to fully elucidate any such effects and determine the therapeutic potential of this compound in these areas.

Development of Next-Generation this compound Analogs with Enhanced Profiles

A significant area of future research involves the development of next-generation this compound analogs with enhanced therapeutic profiles. This includes improving efficacy, reducing side effects, and optimizing pharmacokinetic properties. This compound is an analog of indomethacin, and studies have compared their binding to proteins like human serum albumin, indicating differences in affinity researchgate.netub.eduresearchgate.net.

The strategy of bioisosterism, which involves substituting atoms or groups with others having similar chemical and physical properties, is a useful approach in medicinal chemistry for designing new drugs with improved properties researchgate.net. This strategy can be applied to the this compound structure to generate analogs with potentially enhanced pharmacological activity, improved selectivity for specific COX isoforms (COX-1 vs COX-2) to reduce gastrointestinal side effects, or optimized pharmacokinetic profiles patsnap.compatsnap.comresearchgate.net.

The development of analogs can involve systematic structural modifications to explore the structure-activity relationships and identify compounds with desired characteristics epo.orgjustia.com. Computational methods can play a crucial role in the design and screening of potential analogs before their synthesis and experimental evaluation.

Future directions in analog development include:

Designing analogs with increased selectivity for COX-2 over COX-1 to potentially improve the safety profile patsnap.compatsnap.com.

Developing prodrugs or modified formulations to enhance solubility, stability, or targeted delivery iiab.meresearchgate.netresearchgate.netgoogle.com.

Synthesizing hybrid molecules combining the indoleacetic acid core of this compound with other pharmacologically active moieties.

Utilizing advanced synthetic methodologies to efficiently produce novel analogs.

Strategic Directions for Translational Preclinical Research

Translational preclinical research for this compound and its future analogs requires strategic planning to bridge the gap between basic scientific discoveries and clinical application. This involves conducting rigorous in vitro and in vivo studies to evaluate efficacy, safety, and pharmacokinetic properties in relevant disease models.

Key strategic directions for translational preclinical research include:

Developing and utilizing appropriate animal models that accurately mimic human inflammatory conditions or other target diseases to assess the in vivo efficacy and potency of this compound and its analogs.

Conducting detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, excretion, and time course of drug effects.

Investigating potential off-target effects and toxicity in preclinical models to anticipate potential adverse effects in humans.

Exploring different routes of administration and formulation strategies to optimize drug delivery and patient compliance researchgate.netgoogle.com.

Generating robust preclinical data to support the rationale for initiating clinical trials.

Collaborating between academic research institutions and pharmaceutical companies to facilitate the translation of promising preclinical findings into clinical development.

The goal of these strategic directions is to build a strong scientific foundation that justifies further investment and progression towards clinical evaluation of this compound and its next-generation therapeutics.

Q & A

Q. How to design a multi-omics study to explore this compound’s off-target effects?

  • Integration Framework :
  • Transcriptomics : RNA-seq of treated vs. untreated hepatocytes.
  • Proteomics : SILAC labeling to quantify protein expression changes.
  • Network analysis : Use STRING or KEGG to map enriched pathways (e.g., arachidonic acid metabolism).
  • Validation : Confirm hits with CRISPR-Cas9 knockouts (e.g., PTGS2 for COX-2) .

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Cinmetacin
Reactant of Route 2
Reactant of Route 2
Cinmetacin

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